molecular formula C10H8N2O3 B11894138 5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11894138
M. Wt: 204.18 g/mol
InChI Key: ZTCFFNHWWQQUKB-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a heterocyclic compound belonging to the cinnoline family. This compound features a cinnoline core with a carboxylic acid group at the 3-position, a methyl group at the 5-position, and a keto group at the 4-position. The cinnoline scaffold is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone.

    Cyclization: The key step involves the cyclization of 2-aminobenzophenone with appropriate reagents to form the cinnoline core.

    Functional Group Introduction:

    Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choice of solvents that facilitate the desired reactions and improve product isolation.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Substitution reactions at the 3-position carboxylic acid group or the 5-position methyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted cinnoline derivatives.

Scientific Research Applications

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: A related compound with similar structural features but different biological activities.

    6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another similar compound with a methyl group at the 6-position instead of the 5-position.

Uniqueness

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-3-2-4-6-7(5)9(13)8(10(14)15)12-11-6/h2-4H,1H3,(H,11,13)(H,14,15)

InChI Key

ZTCFFNHWWQQUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NN=C(C2=O)C(=O)O

Origin of Product

United States

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